molecular formula C8H8N2O B575212 1h-Pyrimido[1,6-c][1,3]oxazepine CAS No. 183156-04-9

1h-Pyrimido[1,6-c][1,3]oxazepine

Cat. No.: B575212
CAS No.: 183156-04-9
M. Wt: 148.165
InChI Key: PCFIBNFSAQDLNH-UHFFFAOYSA-N
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Description

1H-Pyrimido[1,6-c][1,3]oxazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and oxazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrimido[1,6-c][1,3]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrimidine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the fused ring system .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrimido[1,6-c][1,3]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1H-Pyrimido[1,6-c][1,3]oxazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrimido[1,6-c][1,3]oxazepine involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • 1H-Pyrido[1,2-a][1,3]oxazepine
  • 1H-Pyrido[2,1-c][1,3]oxazepine
  • 1H-Pyrimido[1,2-a][1,3]oxazepine

Uniqueness: 1H-Pyrimido[1,6-c][1,3]oxazepine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1H-pyrimido[1,6-c][1,3]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-8-3-4-9-6-10(8)7-11-5-1/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIBNFSAQDLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C=NC=CC2=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666270
Record name 1H-Pyrimido[1,6-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183156-04-9
Record name 1H-Pyrimido[1,6-c][1,3]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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